5-Iodonicotinic acid
Overview
Description
5-Iodonicotinic acid is an organic compound with the molecular formula C6H4INO2. It is a derivative of nicotinic acid, where an iodine atom is substituted at the 5-position of the pyridine ring. This compound appears as a white crystalline solid and is soluble in water and alcohol. It is used in various organic synthesis reactions and has applications in materials science, particularly in the preparation of metal-organic frameworks and coordination polymers .
Mechanism of Action
Target of Action
5-Iodonicotinic acid is an organic compound that is structurally similar to nicotinic acid . The primary targets of this compound are likely to be the nicotinic acetylcholine receptors in the brain. These receptors play a crucial role in the transmission of signals in the nervous system.
Mode of Action
The mode of action of this compound involves its binding to the nicotinic acetylcholine receptors. This binding is highly specific and competitive with other nicotinic cholinergic compounds. The interaction of this compound with these receptors can lead to changes in the transmission of signals in the nervous system.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be similar to those of nicotinic acid. Nicotinic acid exerts its effects at least in part independently of its antidyslipidemic effects through mechanisms involving its receptor on immune cells as well as through direct and indirect effects on the vascular endothelium . It also affects plasma levels of cholesterol, free fatty acids, and triglycerides .
Pharmacokinetics
It is known that the compound is a white crystalline solid that is soluble in water and alcohol This suggests that it may have good bioavailability
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C to maintain its stability Furthermore, the compound’s action may be affected by the physiological environment in which it is present, including factors such as pH and the presence of other molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Iodonicotinic acid involves the reaction of 5-iodopyridine with sodium bicarbonate to form 5-iodopyridine carbonate, which is then hydrolyzed to yield the final product . The reaction conditions typically include:
Reactants: 5-iodopyridine and sodium bicarbonate
Solvent: Water or an alcohol
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
5-Iodonicotinic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve mild bases and solvents like dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives
Oxidation Products: Carboxylic acids or ketones
Reduction Products: Alcohols or aldehydes
Scientific Research Applications
5-Iodonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: It serves as a building block for the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is utilized in the production of metal-organic frameworks and coordination polymers, which have applications in gas storage, catalysis, and sensing
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid:
3-Iodopyridine: Another iodinated pyridine derivative, but with the iodine atom at the 3-position.
5-Bromonicotinic Acid: Similar to 5-Iodonicotinic acid but with a bromine atom instead of iodine.
Uniqueness
This compound is unique due to the presence of the iodine atom at the 5-position, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific organic synthesis reactions and applications in materials science .
Properties
IUPAC Name |
5-iodopyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFHREFMESXXLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30165393 | |
Record name | 5-Iodonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30165393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15366-65-1 | |
Record name | 5-Iodonicotinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015366651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Iodonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30165393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-iodopyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 5-Iodonicotinic acid relevant in radiolabeling internalizing monoclonal antibodies?
A1: this compound (INA) is a major catabolite of the radiolabeling agent N-succinimidyl 5-iodo-3-pyridinecarboxylate (SIPC). When SIPC is conjugated to a mAb and internalized by a cell, it undergoes intracellular processing. [, ] The positive charge of INA at lysosomal pH leads to its trapping within lysosomes, resulting in higher intracellular retention of radioactivity compared to other labeling methods. [, ] This enhanced retention is particularly beneficial for internalizing mAbs targeting receptors like EGFRvIII, improving their potential for imaging and radioimmunotherapy. [, ]
Q2: How does the charge of this compound influence its intracellular retention?
A2: this compound (INA), particularly when conjugated to lysine (INA-lysine), exhibits a positive charge at the acidic pH found within lysosomes. [] Lysosomes, being acidic organelles, tend to trap positively charged molecules. [] This trapping mechanism is responsible for the significantly higher intracellular retention of INA and its conjugates compared to catabolites from mAbs labeled with other methods like Iodogen or N-succinimidyl 3-iodobenzoate. [] This enhanced retention translates to a higher concentration of radioactivity within the target cells, potentially leading to improved efficacy of imaging and therapeutic applications. [, ]
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